N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)propionamide
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Description
N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)propionamide is a useful research compound. Its molecular formula is C18H17N7O and its molecular weight is 347.382. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)propionamide are cancer cell lines, particularly MCF-7 (breast adenocarcinoma) and A549 (lung cancer) cell lines . The compound has shown inhibitory activity against these cell lines .
Mode of Action
This compound interacts with its targets by inhibiting cell division and inducing apoptosis . The compound’s structure, which includes a pyrazolo[3,4-d]pyrimidine scaffold, is similar to purines, making it a versatile drug-like fragment .
Biochemical Pathways
The compound affects the biochemical pathways related to cell division and apoptosis . It inhibits key enzymes involved in these pathways, leading to reduced cell division and induced apoptosis in tumor cells .
Result of Action
The compound has shown marked antitumor activity against all tested cell lines . It has demonstrated good to moderate anticancer activity, with IC50 values in the micromolar range . This suggests that the compound effectively inhibits the growth of cancer cells at these concentrations.
Action Environment
The environment in which this compound acts can influence its action, efficacy, and stability. It’s worth noting that the compound was synthesized and tested under laboratory conditions, which are controlled and stable .
Biochemical Analysis
Biochemical Properties
N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)propionamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and phosphatases, which are essential for cellular signaling pathways . The compound binds to the active sites of these enzymes, modulating their activity and influencing downstream signaling events. Additionally, it has been shown to interact with DNA and RNA polymerases, affecting gene transcription and replication processes .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways . These pathways are critical for cell proliferation, differentiation, and survival. The compound also affects gene expression by altering the activity of transcription factors and epigenetic modifiers . Furthermore, it impacts cellular metabolism by regulating the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as kinases and transcription factors, through hydrogen bonding and hydrophobic interactions . This binding leads to the inhibition or activation of these biomolecules, resulting in changes in cellular signaling and gene expression. Additionally, the compound can induce conformational changes in target proteins, further modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro studies have shown that prolonged exposure to the compound can lead to adaptive cellular responses, such as changes in gene expression and metabolic reprogramming . In vivo studies have demonstrated that the compound can have lasting effects on tissue function and organismal physiology .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as tumor growth inhibition and anti-inflammatory activity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and further increases in dosage do not enhance its therapeutic effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound also influences the activity of key metabolic regulators, such as AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR), which play critical roles in cellular energy homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments, including the cytoplasm and nucleus . It can also accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects.
Properties
IUPAC Name |
N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O/c1-3-16(26)22-15-9-12(2)23-25(15)18-14-10-21-24(17(14)19-11-20-18)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDMTDJBHRQYBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=NN1C2=NC=NC3=C2C=NN3C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.